molecular formula C16H17NO2S B14133997 4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide CAS No. 30765-84-5

4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B14133997
CAS No.: 30765-84-5
M. Wt: 287.4 g/mol
InChI Key: VNQOCSMJMQNQSQ-UHFFFAOYSA-N
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Description

4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride, aniline, and allylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methylbenzenesulfonyl chloride is first reacted with aniline to form 4-methyl-N-phenylbenzenesulfonamide. This intermediate is then reacted with allylamine to introduce the prop-2-en-1-yl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-phenylbenzenesulfonamide: Lacks the prop-2-en-1-yl group.

    N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide: Lacks the 4-methyl group.

    4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide: Lacks the phenyl group.

Uniqueness

4-methyl-N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide is unique due to the presence of all three substituents (4-methyl, phenyl, and prop-2-en-1-yl) on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

CAS No.

30765-84-5

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

4-methyl-N-phenyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-3-13-17(15-7-5-4-6-8-15)20(18,19)16-11-9-14(2)10-12-16/h3-12H,1,13H2,2H3

InChI Key

VNQOCSMJMQNQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2

Origin of Product

United States

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